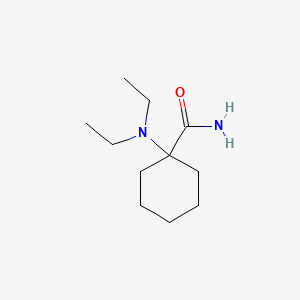

1-(Diethylamino)cyclohexanecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(diethylamino)cyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-3-13(4-2)11(10(12)14)8-6-5-7-9-11/h3-9H2,1-2H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNVQZUPGMDTMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1(CCCCC1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 1 Diethylamino Cyclohexanecarboxamide

Precursor Chemistry and Strategic Retrosynthesis of the Diethylamino-Cyclohexanecarboxamide Moiety

The synthesis of 1-(Diethylamino)cyclohexanecarboxamide relies on the strategic formation of the core amide bond, with retrosynthetic analysis pointing to key precursors such as cyclohexanecarboxylic acid derivatives and diethylamine (B46881), or alternatively, pathways involving 1-cyanocyclohexyl intermediates.

Synthesis from Cyclohexanecarboxylic Acid Derivatives and Diethylamine

A primary and direct route to this compound involves the condensation of a cyclohexanecarboxylic acid derivative with diethylamine. This transformation can be achieved through several methodologies, each with distinct advantages and limitations.

One common approach is the activation of cyclohexanecarboxylic acid. This can be accomplished by converting the carboxylic acid to a more reactive species, such as an acyl chloride or an anhydride. For instance, treatment of cyclohexanecarboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) yields cyclohexanecarbonyl chloride. This highly electrophilic intermediate readily reacts with diethylamine, typically in the presence of a base to neutralize the hydrochloric acid byproduct, to form the desired amide.

Alternatively, direct amidation of cyclohexanecarboxylic acid with diethylamine can be achieved using coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate the formation of the amide bond by activating the carboxylic acid in situ.

Catalytic methods for direct amidation are also gaining prominence due to their atom economy. researchgate.net Various catalysts, including those based on boron or metals like zirconium and titanium, can promote the direct condensation of carboxylic acids and amines by facilitating the removal of water, which is the sole byproduct. cymitquimica.comopenochem.org

A generalized reaction scheme for the synthesis from cyclohexanecarboxylic acid is presented below:

| Activating Agent/Catalyst | Typical Byproduct(s) |

| Thionyl Chloride (SOCl₂) | SO₂, HCl |

| Dicyclohexylcarbodiimide (DCC) | Dicyclohexylurea (DCU) |

| Boron-based catalysts | Water |

| Zirconium(IV) chloride (ZrCl₄) | Water |

Pathways Involving 1-Cyanocyclohexyl Derivatives, e.g., 1-Cyano-N,N-dimethyl cyclohexylamine (B46788) Precursors

An alternative synthetic strategy involves the use of 1-cyanocyclohexyl derivatives. One plausible pathway is through the Ritter reaction, which transforms a nitrile into an N-alkyl amide. openochem.orgwikipedia.orgorganic-chemistry.org In this scenario, a suitable carbocation precursor derived from the cyclohexane (B81311) ring at the 1-position would react with a nitrile, which could then be manipulated to install the diethylamino group.

A more direct approach could involve a precursor like 1-aminocyclohexanecarbonitrile. cymitquimica.com The nitrile group in this compound can be hydrolyzed to a primary amide under acidic or basic conditions. youtube.com Subsequent N-alkylation of the resulting 1-aminocyclohexanecarboxamide (B179064) with an ethylating agent would then yield the target molecule.

Another potential route is the Pinner reaction, where a nitrile reacts with an alcohol in the presence of an acid to form an imino ether (a Pinner salt). organic-chemistry.org This intermediate can then be hydrolyzed to an ester or react with an amine to form an amidine. While not a direct conversion to the target amide, this pathway highlights the versatility of nitrile precursors in accessing related functionalities that could be further transformed.

Optimized Reaction Conditions and Catalytic Systems for Amide Formation

The efficiency and selectivity of the amide bond formation are highly dependent on the reaction conditions and the catalytic system employed.

Reflux Conditions and Quenching Methodologies

Many amidation reactions, particularly direct condensations, are equilibrium processes. To drive the reaction towards the product, the removal of water is crucial. This is often achieved by conducting the reaction under reflux conditions in a suitable solvent, such as toluene, with a Dean-Stark apparatus to azeotropically remove the water formed. rsc.org Microwave-assisted synthesis has also emerged as a technique to accelerate these reactions, often leading to higher yields in shorter reaction times. organic-chemistry.org

Once the reaction is deemed complete, a quenching step is typically employed to stop the reaction and neutralize any reactive species. This usually involves the addition of water or an aqueous solution of a mild acid or base. The choice of quenching agent depends on the nature of the reactants and catalysts used. Following quenching, standard workup procedures such as extraction and washing are performed to isolate the crude product.

Solvent Effects and Reaction Selectivity

The choice of solvent can significantly impact the rate and selectivity of amide formation. youtube.com Polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are commonly used as they are effective at dissolving a wide range of reactants. nih.gov However, greener solvent alternatives are increasingly being explored. organic-chemistry.org The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the reaction kinetics. researchgate.net In some cases, solvent-free conditions can be employed, particularly in thermally or microwave-driven reactions. organic-chemistry.org The selectivity of a reaction, especially in cases where multiple reactive sites are present, can be tuned by the appropriate choice of solvent.

| Solvent | Polarity | Typical Application |

| Toluene | Non-polar | Azeotropic water removal under reflux |

| Dichloromethane (DCM) | Polar aprotic | General purpose solvent for activated acid derivatives |

| N,N-Dimethylformamide (DMF) | Polar aprotic | Solubilizing a wide range of reactants |

| Tetrahydrofuran (THF) | Polar aprotic | General purpose solvent |

Stereocontrolled Synthesis and Diastereomeric Control in Cyclohexane Carboxamide Systems

The cyclohexane ring in this compound is a conformationally flexible system. While the target molecule itself does not have stereocenters, the principles of stereocontrol are crucial when dealing with substituted cyclohexane carboxamide systems that do possess chirality. The stereochemical outcome of reactions on cyclohexane rings is heavily influenced by the conformational preferences of the starting materials and intermediates. youtube.comchemicalbridge.co.uk

In disubstituted cyclohexanes, the relative stability of conformers is determined by the steric interactions of the substituents, particularly 1,3-diaxial interactions. google.com Substituents generally prefer to occupy the more spacious equatorial positions to minimize steric strain. google.com

For the synthesis of chiral cyclohexane carboxamides, stereocontrolled methods aim to selectively produce a single diastereomer. This can be achieved by using chiral starting materials, chiral catalysts, or by directing the reaction pathway through diastereomeric transition states. For example, in the synthesis of amino acid-substituted cyclohexane carboxamides, the stereochemistry of the final product can be controlled by starting with a specific enantiomer of the amino acid. The conformation of the cyclohexane ring can influence the accessibility of reactive sites, allowing for diastereoselective transformations.

Derivatization Strategies for this compound Analogues

The structural diversity of this compound analogues can be significantly expanded through targeted chemical transformations. These strategies focus on three key regions of the molecule: the amide nitrogen, the cyclohexane ring system, and the diethylamine side chain.

The secondary amide functionality in this compound is a prime site for derivatization through N-substitution reactions, allowing for the introduction of a wide variety of alkyl and aryl groups.

N-Alkylation:

The direct N-alkylation of the amide nitrogen can be achieved using various alkylating agents under basic conditions. The choice of base and solvent is crucial to prevent side reactions and ensure high yields. Common alkylating agents include alkyl halides (iodides, bromides, and chlorides) and alkyl triflates. Ruthenium-based catalysts have also been shown to facilitate the N-alkylation of amides with alcohols, offering a more atom-economical and environmentally benign approach. nih.govnih.gov A review of mono-selective N-alkylation methodologies highlights various strategies to prevent overalkylation, which can be a significant challenge. nih.govresearchgate.net

| Reagent Class | Specific Reagent Example | Catalyst/Base | Potential Product |

| Alkyl Halide | Iodomethane | NaH, K₂CO₃ | N-Methyl-1-(diethylamino)cyclohexanecarboxamide |

| Alkyl Halide | Benzyl bromide | Cs₂CO₃ | N-Benzyl-1-(diethylamino)cyclohexanecarboxamide |

| Alcohol | Ethanol | Ru-complex | N-Ethyl-1-(diethylamino)cyclohexanecarboxamide |

N-Arylation:

The introduction of aryl substituents on the amide nitrogen can be accomplished through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgorganic-chemistry.org This powerful method allows for the formation of a carbon-nitrogen bond between the amide and an aryl halide (or triflate). The choice of palladium precursor and phosphine (B1218219) ligand is critical for the success of the reaction and depends on the specific substrates being coupled. beilstein-journals.orgrug.nl Copper-catalyzed N-arylation reactions have also been reported as a viable alternative. wjpmr.com

| Coupling Partner | Catalyst System (Precursor/Ligand) | Base | Potential Product |

| Phenyl iodide | Pd(OAc)₂ / XPhos | K₂CO₃ | N-Phenyl-1-(diethylamino)cyclohexanecarboxamide |

| 4-Chloropyridine | Pd₂(dba)₃ / BINAP | NaOt-Bu | N-(Pyridin-4-yl)-1-(diethylamino)cyclohexanecarboxamide |

| Phenylboronic acid | Cu(OAc)₂ | Et₃N | N-Phenyl-1-(diethylamino)cyclohexanecarboxamide |

Modification of the cyclohexane ring introduces substituents that can significantly alter the steric and electronic properties of the molecule. Directed C-H functionalization has emerged as a powerful tool for the selective introduction of functional groups at specific positions on the cyclohexane ring.

Hydroxylation:

The direct hydroxylation of unactivated C-H bonds on the cyclohexane ring is a challenging but highly valuable transformation. Recent advances in catalysis have enabled the regioselective hydroxylation of cycloalkanes. Palladium-catalyzed reactions, guided by the amide or amino group, can direct oxidation to specific positions. nih.gov Iron-based catalysts have also been shown to effectively hydroxylate C-H bonds. masterorganicchemistry.com These methods provide a direct route to hydroxylated analogues without the need for pre-functionalized starting materials.

| Catalyst System | Oxidant | Potential Regioselectivity | Potential Product |

| Pd(OAc)₂ / Ligand | H₂O₂ | γ-position to the directing group | 4-Hydroxy-1-(diethylamino)cyclohexanecarboxamide |

| Fe-complex | m-CPBA | Varies with catalyst design | Hydroxylated this compound |

Halogenation:

Regioselective halogenation of the cyclohexane ring can be achieved through various methods, including free-radical halogenation and directed C-H activation pathways. Palladium-catalyzed methods, similar to those used for hydroxylation, can be employed for directed halogenation using sources like N-halosuccinimides (NBS, NCS, NIS). researchgate.netnih.gov The position of halogenation is determined by the directing group and the catalyst system employed. The introduction of a halogen provides a handle for further synthetic transformations, such as cross-coupling reactions.

| Reagent | Catalyst | Potential Regioselectivity | Potential Product |

| N-Bromosuccinimide (NBS) | Pd(OAc)₂ | γ-position to the directing group | 4-Bromo-1-(diethylamino)cyclohexanecarboxamide |

| N-Iodosuccinimide (NIS) | - | Free radical conditions may lead to a mixture of isomers | Iodinated this compound |

The diethylamine group offers several avenues for modification, including N-dealkylation to generate secondary or primary amines, which can then be further functionalized.

N-Dealkylation:

The removal of one or both ethyl groups from the tertiary amine can be accomplished through various chemical methods. Classical methods include the von Braun reaction using cyanogen (B1215507) bromide, followed by hydrolysis. More modern approaches utilize chloroformates, such as α-chloroethyl chloroformate, which often provide cleaner reactions and higher yields. nih.gov Oxidative methods employing reagents like m-chloroperbenzoic acid (m-CPBA) in the presence of ferrous salts have also proven effective for N-dealkylation. nih.gov

Selective Mono-de-ethylation and Re-alkylation:

Achieving selective removal of a single ethyl group is a significant synthetic challenge. However, by carefully controlling reaction conditions and reagent stoichiometry, mono-de-ethylation can be favored. The resulting secondary amine, 1-(ethylamino)cyclohexanecarboxamide, serves as a key intermediate for the synthesis of analogues with differentiated N-alkyl groups on the amino side chain. This intermediate can be subsequently N-alkylated using a different alkyl halide or through reductive amination with an aldehyde to introduce a new alkyl group. Recent reviews have detailed methodologies for selective mono-N-methylation and other alkylations of primary and secondary amines. nih.govresearchgate.net

| Step | Reagents | Intermediate/Product |

| 1. Mono-de-ethylation | Controlled reaction with α-chloroethyl chloroformate | 1-(Ethylamino)cyclohexanecarboxamide |

| 2. N-Alkylation | Propyl iodide, K₂CO₃ | 1-(N-Ethyl-N-propylamino)cyclohexanecarboxamide |

| 2. Reductive Amination | Formaldehyde, NaBH(OAc)₃ | 1-(N-Ethyl-N-methylamino)cyclohexanecarboxamide |

Sophisticated Structural Elucidation and Conformational Analysis of 1 Diethylamino Cyclohexanecarboxamide

High-Resolution Spectroscopic Characterization

Spectroscopic methods are fundamental to determining the precise structure of a molecule. Techniques such as NMR, IR, and mass spectrometry each provide unique and complementary information.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

The ¹³C NMR spectrum would be expected to show distinct peaks for each of the unique carbon atoms in the molecule: the carbonyl carbon of the amide, the quaternary carbon of the cyclohexane (B81311) ring attached to the amino and amide groups, the various methylene (B1212753) carbons of the cyclohexane ring and ethyl groups, and the methyl carbons of the ethyl groups.

However, a comprehensive search of scientific databases reveals no published, experimentally-derived ¹H or ¹³C NMR spectral data specifically for 1-(Diethylamino)cyclohexanecarboxamide.

Hypothetical ¹³C NMR Data Table for this compound (Note: This table is based on predicted chemical shift ranges for similar functional groups and does not represent experimental data.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | 175-185 |

| C-1 (Quaternary) | 60-70 |

| -N-CH₂-CH₃ | 40-50 |

| Cyclohexane CH₂ | 25-40 |

| -N-CH₂-CH₃ | 10-15 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

For this compound, the IR spectrum would be expected to display characteristic absorption bands. Key expected peaks would include N-H stretching vibrations for the primary amide group (typically two bands in the 3400-3100 cm⁻¹ region), a strong C=O (amide I band) stretching vibration around 1680-1630 cm⁻¹, and N-H bending (amide II band) near 1640-1550 cm⁻¹. Additionally, C-H stretching vibrations for the alkyl groups would appear just below 3000 cm⁻¹, and C-N stretching vibrations would be observed in the fingerprint region (1200-1000 cm⁻¹).

Despite the predictability of these features, no experimentally recorded IR spectrum for this compound has been found in the reviewed literature or spectral databases.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amide (N-H) | Stretching | ~3350 and ~3180 |

| Alkyl (C-H) | Stretching | 2850-2960 |

| Amide (C=O) | Stretching (Amide I) | 1680-1630 |

| Primary Amide (N-H) | Bending (Amide II) | 1640-1550 |

| Diethylamino (C-N) | Stretching | 1200-1020 |

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and to deduce its structure by analyzing its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula. The molecular formula for this compound is C₁₁H₂₂N₂O, corresponding to an exact mass of approximately 198.1732 u.

Upon ionization, the molecular ion would undergo fragmentation. Common fragmentation pathways for such a molecule would likely involve alpha-cleavage adjacent to the nitrogen atom of the diethylamino group, leading to the loss of an ethyl radical. Cleavage of the C-C bond between the quaternary carbon and the carbonyl group is also a plausible fragmentation pathway.

A detailed search for experimental mass spectral data, including fragmentation patterns for this compound, did not yield any specific results.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and conformational preferences.

Conformational Preferences in the Crystalline State

The crystallographic data would also show the preferred conformation of the molecule in the solid state. This includes the conformation of the cyclohexane ring (typically a chair conformation), the orientation of the diethylamino and carboxamide substituents (axial vs. equatorial), and the rotational arrangement of the diethylamino group's ethyl chains.

Currently, there are no published crystal structures for this compound in the Cambridge Structural Database (CSD) or other publicly available resources. Therefore, no experimental data on its crystal packing or solid-state conformation can be presented.

Dynamic Conformational Studies of the Cyclohexane Ring and Amide Bond

The molecular structure of this compound incorporates two key regions of dynamic conformational flexibility: the cyclohexane ring and the tertiary amide bond. Understanding these dynamic processes is crucial for a complete characterization of the molecule's three-dimensional structure and behavior in solution.

The six-membered cyclohexane ring is not planar; it adopts a puckered conformation to relieve angle and torsional strain. maricopa.edu The most stable and predominant conformation is the "chair" form, which minimizes both types of strain by maintaining tetrahedral bond angles close to 109.5° and ensuring all C-H bonds on adjacent carbons are in a staggered arrangement. libretexts.org The cyclohexane ring is in a constant state of flux, rapidly interconverting between two equivalent chair conformations through a process known as ring flipping or chair-chair interconversion. libretexts.org This process has an energy barrier of approximately 45 kJ/mol (about 10-11 kcal/mol) at room temperature, allowing for roughly one million interconversions per second. libretexts.org

During the ring flip, the ring passes through several higher-energy conformations, including the "half-chair," "twist-boat," and "boat" forms. youtube.com The half-chair represents the energy maximum on the pathway, while the boat and twist-boat are intermediates. youtube.comutexas.edu The boat conformation is destabilized by torsional strain from eclipsed C-H bonds and steric strain between the "flagpole" hydrogens. youtube.com The twist-boat conformation is slightly more stable than the boat form as it partially alleviates these strains. youtube.com

| Conformation | Relative Energy (kcal/mol) | Relative Energy (kJ/mol) |

|---|---|---|

| Chair | 0 | 0 |

| Twist-Boat | 5.5 | 23 |

| Boat | 6.9 | 29 |

| Half-Chair | 10.8 | 45 |

In this compound, the diethylaminocarbonyl group is a bulky substituent on the ring. Substituents on a cyclohexane ring can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (extending from the ring's equator). libretexts.org Due to steric hindrance, known as 1,3-diaxial interactions, with the axial hydrogens on the same side of the ring, bulky substituents overwhelmingly prefer the more stable equatorial position. libretexts.org Therefore, the conformational equilibrium for this compound will be heavily skewed toward the conformer where the substituent is in the equatorial position.

The second dynamic feature is the restricted rotation around the amide C–N bond. Due to resonance delocalization of the nitrogen lone pair electrons into the carbonyl group, the C–N bond possesses significant double-bond character. nanalysis.comlibretexts.org This partial double bond creates a substantial energy barrier to rotation, making the amide group planar. nanalysis.comlibretexts.org This restricted rotation can be observed and quantified using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy, which can measure the energy barrier by analyzing the coalescence of signals at different temperatures. mdpi.comnih.gov For N,N-disubstituted amides, this barrier is typically in the range of 12–20 kcal/mol. mdpi.com This rotation is slow enough on the NMR timescale at room temperature that the two ethyl groups on the nitrogen are chemically non-equivalent, leading to distinct signals in the NMR spectrum. libretexts.org

| Compound | Rotational Energy Barrier (kcal/mol) |

|---|---|

| N,N-Dimethylformamide | ~21 |

| (E)-3-(dimethylamino)-N,N-dimethylacrylamide | 12.4 |

| 3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea | 16.4 |

Chiroptical Properties and Chirality Analysis (if applicable)

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. Molecules that possess this property are termed chiral and can interact with plane-polarized light, causing its rotation. This phenomenon is known as optical activity, and its measurement is a key component of chiroptical spectroscopy, which includes techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD). unibo.it These methods are invaluable for determining the absolute configuration and studying the conformational properties of chiral molecules. unibo.itrsc.org

An analysis of the structure of this compound reveals that it is an achiral molecule. Although the C1 carbon is substituted with four different groups (the diethylamino-carbonyl group, a hydrogen, and two different paths around the ring), the molecule as a whole possesses a plane of symmetry that passes through the C1 and C4 atoms of the cyclohexane ring when in its energetically favored conformations. This symmetry element precludes chirality.

Even though the cyclohexane ring and amide bond undergo dynamic conformational changes, these processes are rapid at room temperature. The interconverting conformers are either identical or enantiomeric pairs that rapidly equilibrate, resulting in a time-averaged structure that is achiral. For the molecule to exhibit chirality, these conformational motions would need to be "frozen" to isolate a single, stable chiral conformer, which is not feasible under standard conditions for this type of molecule.

Since this compound is achiral, it does not exhibit chiroptical properties. It will not rotate plane-polarized light (i.e., it is optically inactive) and will not show a signal in a circular dichroism spectrum. Therefore, chiroptical analysis is not applicable for the stereochemical elucidation of this specific compound in its bulk, achiral state.

Computational and Theoretical Chemistry of 1 Diethylamino Cyclohexanecarboxamide Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, providing a quantitative description of the electronic makeup of molecules. nih.gov These methods are instrumental in predicting a wide array of molecular properties, from geometric parameters to reactivity indices.

Density Functional Theory (DFT) has emerged as a robust and widely used quantum mechanical modeling method to investigate the electronic structure of matter. nih.govmdpi.com It is particularly effective for determining the ground-state properties of molecules, such as their optimal three-dimensional arrangement in space, a process known as geometry optimization or energy minimization. researchgate.net By solving the Kohn-Sham equations, DFT can accurately predict the molecular geometry corresponding to the lowest energy state on the potential energy surface. mdpi.com For 1-(Diethylamino)cyclohexanecarboxamide, DFT calculations would be employed to determine bond lengths, bond angles, and dihedral angles of its most stable conformer. This information is crucial for understanding the molecule's shape and steric profile.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O | 1.245 |

| Bond Length (Å) | C-N (amide) | 1.358 |

| Bond Length (Å) | C-N (diethylamino) | 1.472 |

| Bond Angle (°) | O=C-N (amide) | 122.5 |

| Dihedral Angle (°) | C-C-N-C (diethylamino) | -175.8 |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The energy and symmetry of these orbitals are critical in determining the feasibility and outcome of chemical reactions. numberanalytics.comimperial.ac.uk The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. wikipedia.org The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and reactive. For this compound, FMO analysis can predict its susceptibility to nucleophilic and electrophilic attack, as well as its potential involvement in various chemical transformations.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.54 |

| LUMO Energy | 1.23 |

| HOMO-LUMO Gap | 7.77 |

| Ionization Potential | 6.54 |

| Electron Affinity | -1.23 |

Molecular Dynamics Simulations for Conformational Sampling and Stability

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective by simulating the movement of atoms and molecules over time. nih.govfrontiersin.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can explore the conformational landscape of a molecule, identifying its preferred shapes and the transitions between them. youtube.com For a flexible molecule like this compound, which possesses multiple rotatable bonds, MD simulations are invaluable for understanding its conformational preferences in different environments, such as in a solvent or interacting with a biological target. mdpi.com These simulations can reveal the relative stabilities of different conformers and the energy barriers for their interconversion.

Table 3: Hypothetical Molecular Dynamics Simulation Parameters and Key Findings for this compound in Aqueous Solution| Parameter | Value/Description |

|---|---|

| Simulation Time | 100 ns |

| Force Field | CHARMM36 |

| Temperature | 300 K |

| Pressure | 1 atm |

| Key Finding | Predominance of two major conformational clusters. |

In Silico Prediction of Molecular Interactions and Binding Affinities

Understanding how a molecule interacts with its surroundings, particularly with biological macromolecules like proteins, is crucial for applications in drug discovery and materials science. researchgate.net In silico methods provide a rapid and cost-effective way to predict these interactions and estimate binding affinities. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govyoutube.com It is widely used to predict the binding mode and affinity of a small molecule (ligand) to the binding site of a protein. biointerfaceresearch.com For this compound, docking studies could be performed against a relevant protein target to predict its binding pose and estimate its binding free energy. mdpi.com This information can provide insights into the potential biological activity of the compound and guide the design of more potent analogs.

Table 4: Hypothetical Ligand Docking Results of this compound with a Target Protein| Parameter | Value/Description |

|---|---|

| Protein Target | Hypothetical Kinase ABC |

| Docking Score (kcal/mol) | -8.2 |

| Key Interactions | Hydrogen bond with Ser152, Hydrophobic interactions with Leu88, Val95 |

In cases where the binding site on a protein is unknown, computational tools can be used to predict potential binding pockets. These methods typically analyze the protein's surface for cavities and grooves that are suitable for ligand binding. Once a binding site is identified, further analysis can pinpoint "interaction hotspots," which are specific residues that contribute significantly to the binding affinity. For this compound, a combination of binding site prediction algorithms and interaction analysis could reveal the key residues in a target protein that are crucial for its recognition and binding.

Table 5: Hypothetical Interaction Hotspot Analysis for the Binding of this compound| Residue | Interaction Type | Contribution to Binding |

|---|---|---|

| Ser152 | Hydrogen Bond | High |

| Leu88 | Hydrophobic | Medium |

| Val95 | Hydrophobic | Medium |

| Phe210 | Pi-Alkyl | Low |

QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies are instrumental in understanding how structural modifications influence their interaction with biological targets. These models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding rational drug design and reducing the need for extensive experimental screening.

Development of Predictive Models for Molecular Recognition

The development of predictive QSAR models for the molecular recognition of this compound derivatives involves a multi-step process. Initially, a dataset of compounds with known biological activities (e.g., binding affinities, inhibition constants) is compiled. The three-dimensional structures of these molecules are then generated and optimized using computational chemistry methods.

A crucial step is the selection of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be categorized into several classes, including constitutional, topological, geometric, and electronic descriptors. For this compound derivatives, relevant descriptors would likely include those that characterize the lipophilicity, steric bulk, and electronic environment of the diethylamino and carboxamide groups, as well as the conformational flexibility of the cyclohexane (B81311) ring.

Once the descriptors are calculated, various statistical methods can be employed to build the QSAR model. Multiple Linear Regression (MLR) is a common starting point, which attempts to find a linear relationship between the descriptors and the biological activity. researchgate.net More advanced techniques such as Partial Least Squares (PLS) and machine learning algorithms like Artificial Neural Networks (ANN) can capture more complex, non-linear relationships. researchgate.net

The predictive power of these models lies in their ability to generalize from the training data to new, unseen molecules. A well-developed QSAR model can provide valuable insights into the key structural features that govern molecular recognition, such as the importance of hydrogen bond donors and acceptors, hydrophobic interactions, and specific steric requirements of the binding site. For instance, a model might reveal that increasing the bulkiness of the substituents on the cyclohexane ring negatively impacts activity, suggesting a sterically constrained binding pocket.

A hypothetical QSAR study on a series of this compound derivatives might yield a model that correlates biological activity with descriptors such as the logarithm of the octanol-water partition coefficient (logP), molar refractivity (MR), and specific quantum chemical descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net Such a model would suggest that both lipophilicity and electronic properties play a significant role in the molecular recognition process.

Descriptor Generation and Statistical Validation

The generation of relevant molecular descriptors is a critical phase in QSAR modeling. For this compound systems, a variety of descriptors can be calculated to capture the structural nuances of the derivatives. These can be broadly classified as follows:

1D Descriptors: These are based on the molecular formula and include attributes like molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and describe properties such as connectivity, topology, and electro-negativity. Examples include topological indices (e.g., Balaban J index) and counts of specific functional groups.

3D Descriptors: These are calculated from the 3D coordinates of the atoms and provide information about the molecule's shape, size, and steric properties. Examples include molecular volume, surface area, and moments of inertia.

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and frontier molecular orbital energies (HOMO and LUMO). ucsb.edu

The table below presents a selection of descriptors that would be relevant for a QSAR study of this compound derivatives.

| Descriptor Class | Descriptor Name | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Balaban J Index | A topological index that accounts for the size and branching of the molecule. |

| Geometric | Molecular Surface Area (MSA) | The total surface area of the molecule. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| Quantum Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |

| Quantum Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |

| Physicochemical | logP | The logarithm of the octanol-water partition coefficient, a measure of lipophilicity. |

Once a QSAR model is developed, its statistical validity and predictive power must be rigorously assessed. derpharmachemica.com This is achieved through a process of internal and external validation. basicmedicalkey.com

Internal validation techniques assess the robustness and stability of the model using the same dataset on which it was built. Common methods include:

Leave-One-Out (LOO) Cross-Validation: In this method, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the dataset. nih.gov The predictive ability is then assessed using the cross-validated correlation coefficient (q²).

Leave-Many-Out (LMO) Cross-Validation: Similar to LOO, but multiple compounds are left out in each iteration.

Y-Randomization: The biological activity data is randomly shuffled, and a new QSAR model is built. This process is repeated multiple times. A significant drop in the model's performance for the randomized data indicates that the original model is not due to chance correlation.

External validation involves assessing the model's ability to predict the activity of a set of compounds that were not used in the model development (the test set). wikipedia.org The dataset is typically split into a training set (usually 70-80% of the data) and a test set. The model is built using the training set and then used to predict the activities of the compounds in the test set. The predictive performance is evaluated using statistical metrics such as the predicted correlation coefficient (R²pred).

The following table summarizes key statistical parameters used for the validation of QSAR models. A robust and predictive QSAR model should have high values for R², q², and R²pred, and low values for the root mean square error (RMSE). slideshare.net

| Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | A measure of the goodness of fit of the model to the training data. | > 0.6 |

| q² (Cross-validated R²) | A measure of the internal predictive ability of the model. | > 0.5 |

| R²pred (Predicted R² for external test set) | A measure of the external predictive ability of the model. | > 0.5 |

| RMSE (Root Mean Square Error) | The standard deviation of the prediction errors. | As low as possible |

Through these rigorous generation and validation processes, QSAR models for this compound derivatives can serve as powerful tools in the computational and theoretical exploration of their chemical systems.

Mechanistic Investigations of 1 Diethylamino Cyclohexanecarboxamide in Molecular Recognition Systems Non Clinical Focus

In Vitro Ligand-Receptor Interaction Studies

There is no available research detailing the in vitro interactions between 1-(Diethylamino)cyclohexanecarboxamide and any purified receptors or membrane preparations.

No studies have been published that profile the binding affinity of this compound for specific molecular targets.

Information from competition binding assays or displacement studies involving this compound is not present in the scientific literature.

Enzyme Inhibition or Activation Studies (In Vitro)

There is no documented research on the effects of this compound on enzyme activity.

No kinetic analyses of enzyme-substrate interactions in the presence of this compound have been reported.

The inhibitory or activating potency of this compound against any enzyme has not been characterized.

Allosteric Modulation Mechanisms (if applicable)

There is no information to suggest or detail any allosteric modulation mechanisms for this compound.

Structure-Activity Relationship (SAR) Exploration at the Molecular Level

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific research focused on the structure-activity relationships (SAR) of this compound in the context of molecular recognition systems. While the principles of SAR are well-established in medicinal chemistry and molecular biology, their specific application to this compound has not been detailed in accessible research. The following sections, therefore, discuss the theoretical considerations and general principles that would guide such an investigation, based on studies of analogous structures.

Positional Scanning and Substituent Effects on Binding

Positional scanning is a systematic approach to understanding how different substituents at various positions on a molecule affect its binding to a target. For this compound, this would involve synthesizing a library of analogs where substituents are introduced on the cyclohexane (B81311) ring, the diethylamine (B46881) group, or the carboxamide moiety. The binding affinity of each analog would then be determined to build a SAR model.

Generally, introducing small alkyl groups, halogens, or polar functional groups at different positions on the cyclohexane ring could probe the steric and electronic requirements of the binding pocket. For instance, substitution at the 2, 3, and 4 positions of the cyclohexane ring would reveal whether the binding partner has specific pockets or contact points that can accommodate or favorably interact with these new groups.

Table 1: Hypothetical Substituent Effects on Binding Affinity of this compound Analogs

| Position of Substitution | Substituent (R) | Predicted Change in Binding Affinity | Rationale |

| Cyclohexane C-4 | -CH₃ | Neutral to Slight Increase | May provide additional van der Waals interactions if the pocket is sufficiently large. |

| Cyclohexane C-4 | -OH | Variable | Could increase affinity through hydrogen bonding if a suitable donor/acceptor is present in the binding site, or decrease it if the pocket is hydrophobic. |

| Cyclohexane C-4 | -F | Neutral to Slight Increase | Can enhance binding through favorable electrostatic interactions without adding significant steric bulk. |

| Diethylamine Ethyl Chain | N-ethyl to N-propyl | Decrease | Increased steric bulk may lead to a clash with the binding site. |

| Carboxamide Nitrogen | -H to -CH₃ | Decrease | May disrupt a critical hydrogen bond donation from the amide N-H. |

This table is illustrative and based on general medicinal chemistry principles, not on experimental data for this compound.

Influence of Cyclohexane Ring Stereochemistry on Interactions

The stereochemistry of the cyclohexane ring is a critical determinant of a molecule's three-dimensional shape and, consequently, its biological activity. The cyclohexane ring in this compound can exist in different conformations, with the chair conformation being the most stable. The substituents—the diethylamino and carboxamide groups at C1—can be oriented in either axial or equatorial positions.

The relative orientation of these groups will significantly impact how the molecule presents its functional groups for interaction with a binding partner. For substituted analogs, the stereochemical relationship (cis/trans) between the substituents will be crucial. For example, a substituent at the 4-position can be either cis or trans relative to the carboxamide group. These two isomers would have distinct shapes and would likely exhibit different binding affinities. The trans isomer, with one group axial and the other equatorial in a disubstituted cyclohexane, often presents a different interaction profile than the cis isomer, where both groups can be equatorial.

Role of the Diethylamine Moiety in Molecular Recognition

The diethylamine group is a key feature of this compound. Its role in molecular recognition can be multifaceted:

Basic Amine Interaction: The nitrogen atom of the diethylamine is basic and will be protonated at physiological pH. This positive charge can form a strong ionic interaction (a salt bridge) with a negatively charged residue, such as aspartate or glutamate, in a binding pocket.

Hydrophobic Interactions: The two ethyl groups provide a hydrophobic character to this part of the molecule, which can engage in van der Waals interactions with hydrophobic pockets in a receptor.

To probe the importance of this moiety, one could synthesize analogs with different N-alkyl substituents.

Table 2: Investigating the Role of the Diethylamine Moiety

| Analog | Modification from Parent Compound | Expected Impact on Binding | Rationale |

| 1-(Dimethylamino)cyclohexanecarboxamide | Diethyl to Dimethyl | Likely decrease in affinity | Reduced hydrophobic interactions due to smaller alkyl groups. |

| 1-(Amino)cyclohexanecarboxamide | Diethyl to Hydrogen | Significant decrease in affinity | Loss of hydrophobic interactions and potential change in pKa. |

| 1-(Di-n-propylamino)cyclohexanecarboxamide | Diethyl to Di-n-propyl | Likely decrease in affinity | Increased steric bulk may be too large for the binding pocket. |

| 1-(Pyrrolidino)cyclohexanecarboxamide | Diethylamine to Pyrrolidine ring | Variable | The cyclic structure restricts conformational flexibility, which could be either beneficial or detrimental to binding. |

This table is illustrative and based on general medicinal chemistry principles, not on experimental data for this compound.

Applications in Chemical Research and Development As a Synthetic Scaffold or Intermediate

Strategic Intermediate in the Synthesis of Advanced Chemical Entities

In the field of organic synthesis, the efficiency and success of creating complex target molecules often rely on the availability of versatile and strategically functionalized intermediates. 1-(Diethylamino)cyclohexanecarboxamide serves as such a precursor, providing a robust framework that can be elaborated upon in multi-step synthetic sequences.

Multi-step synthesis is the process of converting readily available starting materials into more complex target molecules through a sequence of chemical reactions. youtube.comsavemyexams.com Intermediates like this compound are crucial in these sequences because they introduce specific structural motifs and functional groups that can be selectively manipulated.

The subject compound contains two key functional groups:

Tertiary Amine (Diethylamino group): This group imparts basicity to the molecule and can act as a directing group or be quaternized to introduce a positive charge. Its presence can influence the pharmacokinetic properties of a final drug molecule, such as solubility and ability to cross cell membranes.

Carboxamide: The amide functional group is a cornerstone of many biologically active molecules. It is relatively stable but can undergo various transformations, such as hydrolysis to a carboxylic acid, reduction to an amine, or dehydration to a nitrile. It is also an excellent hydrogen bond donor and acceptor, which is critical for molecular recognition at biological targets. nih.gov

In a typical synthetic route, either the amine or the amide can be modified while the other remains intact, allowing for the sequential addition of complexity. For example, the carboxamide could be reduced to an amine, creating a diamine structure, or the diethylamino group could be modified without affecting the amide. This orthogonality makes it a strategic component in combinatorial chemistry and the synthesis of compound libraries.

For an intermediate to be practical in research and development, its synthesis must be efficient and, ideally, scalable. While specific large-scale synthesis data for this compound is not extensively published in peer-reviewed literature, general principles for the synthesis of related cyclohexane (B81311) derivatives offer relevant insights. For instance, the synthesis of tranexamic acid, which also features a cyclohexane core, has been optimized for industrial scale, focusing on aspects like stereoisomer control and the use of modest reaction conditions to improve cost-effectiveness and environmental safety. researchgate.net

Key considerations for the efficient synthesis of intermediates like this compound include:

Starting Material Cost: The accessibility and cost of the initial precursors.

Reaction Conditions: The use of mild temperatures and pressures, and avoidance of hazardous reagents. researchgate.net

Yield and Purity: Maximizing the conversion to the desired product while minimizing difficult-to-remove impurities.

Stereochemistry: Control over the cis/trans relationship of substituents on the cyclohexane ring, as different isomers can have vastly different biological activities.

The commercial availability of this compound suggests that efficient synthetic routes have been developed, making it a reliable building block for research purposes without the need for custom synthesis in many cases. chemicalbridge.co.uk

Scaffold Design and Modification in Medicinal Chemistry Research

A "scaffold" in medicinal chemistry refers to the core structure of a molecule to which various functional groups are attached. rsc.org The cyclohexanecarboxamide (B73365) core of the title compound is a non-aromatic, three-dimensional scaffold that can be used to orient substituents in specific spatial arrangements, a desirable feature for optimizing interactions with biological targets.

Scaffold hopping is a key strategy in drug discovery where the central core of a known active compound is replaced with a structurally different scaffold to find new drug candidates with improved properties, such as better efficacy, reduced toxicity, or a more favorable intellectual property position. nih.govnih.govresearchgate.net

The this compound framework can serve as a starting point or a target for scaffold hopping. For example, a research program might replace an existing aromatic ring in a lead compound with the saturated cyclohexane ring to improve solubility and metabolic stability. The carboxamide and diethylamino groups provide anchor points for attaching the necessary pharmacophoric elements to mimic the original compound's interaction with its target.

In lead optimization, chemists systematically modify a promising compound to enhance its drug-like properties. The structural simplicity of the cyclohexanecarboxamide scaffold allows for straightforward modifications. scienceopen.com For instance, derivatives can be synthesized by:

Altering the alkyl groups on the tertiary amine (e.g., replacing diethyl with dimethyl or cyclic amines).

Substituting the hydrogens on the amide nitrogen to create secondary or tertiary amides.

Introducing substituents onto the cyclohexane ring itself.

These modifications allow for a fine-tuning of a compound's size, shape, polarity, and flexibility to achieve optimal biological activity.

| Modification Site | Example Modification | Potential Impact on Properties |

|---|---|---|

| Diethylamino Group | Replacement with piperidine (B6355638) or morpholine | Alters basicity, solubility, and metabolic profile |

| Carboxamide Nitrogen | Alkylation or Arylation (e.g., N-benzyl) | Changes hydrogen bonding capacity and steric profile |

| Cyclohexane Ring | Introduction of hydroxyl or fluoro groups | Modifies polarity, metabolic stability, and conformation |

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein, to study its function within a biological system. nih.gov They are often equipped with a reporter tag, like a fluorescent group or a biotin (B1667282) tag, for detection and visualization.

Contribution to the Understanding of Reaction Mechanisms and Organic Reactivity

While not a subject of extensive mechanistic studies itself, the reactivity of this compound can be understood through the well-established principles of its constituent functional groups. organicdivision.org The cyclohexane ring exists predominantly in a chair conformation, and the substituents (diethylamino and carboxamide groups) will occupy either axial or equatorial positions, which influences the molecule's reactivity and steric hindrance.

Studies on related N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have confirmed the chair conformation of the cyclohexane ring through X-ray crystallography. nih.gov The interplay between the functional groups is also of interest. For example, the basicity of the tertiary amine could potentially influence the reactivity of the adjacent amide group under certain conditions, although this intramolecular interaction is not expected to be strong. The compound can serve as a model substrate in studies exploring the selective modification of one functional group in the presence of another, contributing to the broader knowledge base of synthetic organic chemistry.

Analytical Chemistry Applications for Research and Development

In the realm of analytical chemistry, well-characterized compounds are essential for method development, validation, and as reference standards. This compound, with its distinct functional groups, can serve as a model compound in various analytical research and development activities.

Development of Chromatographic Methods for Purification and Analysis

The development of robust chromatographic methods is crucial for the isolation, purification, and quantitative analysis of chemical compounds. For a tertiary amino amide like this compound, both normal-phase and reversed-phase high-performance liquid chromatography (HPLC) methods can be developed.

In normal-phase HPLC , the retention behavior of primary, secondary, and tertiary amines has been studied on various stationary phases, including silica, diol, and cyano columns. nih.gov For a compound such as this compound, a diol or cyano stationary phase could provide predictable elution and good peak shape. nih.gov The mobile phase would typically consist of a non-polar solvent like hexane, with modifiers such as methylene (B1212753) chloride and an alcohol (e.g., methanol (B129727) or ethanol) to control retention. To minimize peak tailing, which is a common issue with the analysis of amines, the addition of a small amount of a volatile amine, such as n-propylamine, to the mobile phase is often effective. nih.gov

Reversed-phase HPLC is another powerful technique for the analysis of polar compounds. A C18 or C8 column would be a suitable stationary phase. The mobile phase would likely be a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer to control the pH. Since this compound contains a basic diethylamino group, controlling the pH of the mobile phase is critical to ensure reproducible retention times and good peak symmetry. At a pH below the pKa of the diethylamino group, the amine will be protonated, which can lead to strong interactions with residual silanol (B1196071) groups on the silica-based stationary phase, causing peak tailing. Using a high-purity, end-capped column or adding a competing amine to the mobile phase can mitigate these effects.

Gas chromatography (GC) could also be employed for the analysis of this compound, provided it has sufficient volatility and thermal stability. The use of a silicone-based stationary phase, such as one containing E 301 silicone grease, has been shown to be effective for the separation of mixtures of primary, secondary, and tertiary fatty amines. oup.com

Below is an illustrative table of potential starting conditions for the development of an HPLC method for the analysis of this compound.

| Parameter | Normal-Phase HPLC | Reversed-Phase HPLC |

| Stationary Phase | Diol or Cyano Column | C18 or C8 Column |

| Mobile Phase | Hexane/Methylene Chloride/Methanol | Acetonitrile/Water with Buffer |

| Additive | 0.1% n-Propylamine | 0.1% Trifluoroacetic Acid or Formic Acid |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 210 nm | UV at 210 nm or Mass Spectrometry |

Spectroscopic Standards in Structural Studies

A pure, well-characterized compound can serve as a spectroscopic standard to aid in the structural elucidation of new, related molecules. This compound possesses distinct spectroscopic features that would make it a useful reference.

In ¹H Nuclear Magnetic Resonance (NMR) spectroscopy , the spectrum of this compound would be expected to show characteristic signals for the diethylamino group, specifically a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The protons of the cyclohexane ring would appear as a complex multiplet in the aliphatic region of the spectrum. The amide protons (-NH₂) would likely appear as a broad singlet.

The ¹³C NMR spectrum would provide complementary information, with distinct signals for the carbonyl carbon of the amide, the quaternary carbon of the cyclohexane ring attached to the amino and carboxamide groups, and the carbons of the diethylamino and cyclohexane moieties.

Infrared (IR) spectroscopy is a valuable tool for identifying functional groups. The IR spectrum of this compound would be expected to exhibit a strong absorption band for the carbonyl (C=O) stretch of the amide group, typically around 1650 cm⁻¹. Additionally, N-H stretching vibrations for the primary amide would be observed near 3300 cm⁻¹. pearson.com The absence of N-H stretches in a related N,N-disubstituted amide would be a key differentiating feature. pearson.com

Mass spectrometry (MS) would provide information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecule would likely undergo fragmentation, yielding characteristic ions that can be used to confirm its structure. The NIST Chemistry WebBook provides mass spectral data for the related compound cyclohexanecarboxamide, which can serve as a reference for predicting the fragmentation of this compound. nist.gov

The following table summarizes the expected spectroscopic data for this compound based on general principles and data for similar compounds.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals for diethylamino group (quartet and triplet), complex multiplet for cyclohexane protons, broad singlet for amide protons. |

| ¹³C NMR | Signal for amide carbonyl carbon, quaternary carbon, and carbons of the diethylamino and cyclohexane groups. |

| IR Spectroscopy | Strong C=O stretch around 1650 cm⁻¹, N-H stretches near 3300 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight, characteristic fragmentation pattern. |

Future Research Directions and Unexplored Chemical Space

Novel Synthetic Routes and Green Chemistry Approaches

The traditional synthesis of amides often involves coupling agents and solvents that generate considerable chemical waste. nih.gov Future research must prioritize the development of more sustainable and efficient synthetic routes to 1-(diethylamino)cyclohexanecarboxamide.

Catalytic Amidation: A significant advancement would be the development of direct catalytic amidation methods. These approaches avoid the need for stoichiometric activating agents, thereby reducing waste. nih.gov Research could focus on adapting catalysts, such as those based on boric acid or transition metals, for the specific coupling of 1-(diethylamino)cyclohexanecarboxylic acid with an amine source or, more directly, a three-component reaction involving a suitable cyclohexane (B81311) precursor, diethylamine (B46881), and a source of the carboxamide group.

Biocatalytic and Chemoenzymatic Synthesis: The use of enzymes offers a highly selective and environmentally benign alternative for amide bond formation. nih.govmdpi.com Future studies could explore enzymes like lipases or engineered amidases to catalyze the synthesis of this compound. mdpi.com A chemoenzymatic strategy, which combines the strengths of biocatalysis and modern synthetic chemistry, could also be employed. For instance, an enzyme could be used to create a key chiral intermediate, which is then elaborated into the final product through conventional chemical steps. nih.gov

Solvent-Free and Alternative Media Reactions: Moving away from hazardous solvents like dichloromethane (B109758) is a core principle of green chemistry. researchgate.net Research into solvent-free reaction conditions, such as mechanochemical synthesis (grinding) or reactions in greener media like water or supercritical fluids, could drastically improve the environmental footprint of the synthesis. researchgate.net One promising solvent-less approach involves the direct heating of a triturated mixture of a carboxylic acid and urea (B33335) with boric acid as a catalyst. researchgate.net

| Approach | Key Principle | Potential Advantages | Research Focus |

|---|---|---|---|

| Catalytic Amidation | Direct amide formation using sub-stoichiometric catalysts. | Reduced waste, milder conditions, higher atom economy. | Development of specific boronic acid or metal-based catalysts. |

| Biocatalysis | Use of enzymes (e.g., lipases, amidases) to form the amide bond. | High selectivity, mild conditions, biodegradable catalysts. nih.gov | Screening and engineering of enzymes for substrate specificity. mdpi.com |

| Solvent-Free Synthesis | Performing reactions without a solvent medium (e.g., mechanochemistry). | Elimination of solvent waste, potential for faster reactions. researchgate.net | Optimization of reaction conditions under solid-state trituration or grinding. |

Investigation of Advanced Conformational Properties

The three-dimensional shape of this compound is critical to its interaction with biological targets. The cyclohexane ring exists predominantly in a chair conformation, and the orientation of the two substituents—diethylamino and carboxamide—can significantly impact the molecule's properties. libretexts.org

Future research should involve a detailed investigation of its conformational landscape. The primary goal is to determine the energetic preference for the substituents to occupy axial or equatorial positions. libretexts.orgyoutube.com Given that substituents generally prefer the less sterically hindered equatorial position to minimize 1,3-diaxial interactions, it is crucial to quantify this preference. libretexts.org The diethylamino group is sterically bulkier than the carboxamide group, suggesting the most stable conformation would place the diethylamino group in an equatorial position.

Advanced analytical and computational techniques can provide these insights:

X-ray Crystallography: If a crystalline form can be obtained, this technique would provide definitive, solid-state structural information, including bond lengths, angles, and the preferred conformation in the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can be used to determine the through-space proximity of protons, providing critical information about the molecule's conformation in solution.

Molecular Modeling: Computational chemistry can be used to model the different possible conformers (e.g., diaxial, diequatorial, axial-equatorial) and calculate their relative energies. nih.gov This allows for the prediction of the most stable conformer and the energy barrier for ring-flipping. youtube.com

Exploration of Polypharmacology and Off-Target Interactions at a Molecular Level

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is a critical aspect of drug discovery that can explain both therapeutic effects and unintended side effects. frontiersin.orgnih.gov The future exploration of this compound should include a comprehensive, molecular-level investigation of its potential off-target interactions.

Rather than relying solely on traditional experimental screening, which can be resource-intensive, future efforts should leverage powerful computational prediction tools. frontiersin.orgnih.gov In silico approaches, such as Off-Target Safety Assessment (OTSA), utilize machine learning algorithms and vast databases of known compound-protein interactions to predict a molecule's likely binding partners across a significant portion of the human proteome. frontiersin.orgmdpi.com

The process for investigating the polypharmacology of this compound would involve:

Computational Screening: Using its 2D and 3D structures as input for various predictive models. stanford.edu These models compare the compound's features (topology, shape, polarity) against a curated training set of over a million compounds with known activities. frontiersin.orgnih.gov

Target Prediction: Generating a ranked list of potential off-targets based on calculated binding scores. This can predict interactions with kinases, G-protein coupled receptors, ion channels, and other protein families. frontiersin.org

Experimental Validation: The highest-scoring or most biologically relevant predictions would then be prioritized for experimental validation using in vitro binding assays.

This computational-first approach allows for a rapid and cost-effective way to build a comprehensive polypharmacological profile, providing crucial insights into the molecule's broader biological activities. nih.gov

Integration of Artificial Intelligence and Machine Learning in Derivative Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry by accelerating the design-synthesize-test cycle. nih.govyoutube.com For this compound, these technologies can be used to explore the vast chemical space around its core structure to design novel derivatives with optimized properties.

Predictive Models: ML models can be trained to predict various properties of the designed derivatives before they are synthesized. nih.gov This includes predicting their biological activity against specific targets, as well as their absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov This allows researchers to prioritize the most promising candidates for synthesis, saving significant time and resources. nih.gov

| AI/ML Tool | Function | Application to Derivative Design |

|---|---|---|

| Generative Models (e.g., GNNs) | Design novel molecules with desired properties. youtube.com | Propose new analogues of this compound with potentially enhanced activity or novel functions. |

| Predictive ADME/Tox Models | Forecast pharmacokinetic and toxicity profiles. nih.gov | Filter out designed derivatives with poor predicted properties before synthesis. |

| Retrosynthesis Algorithms | Predict viable synthetic pathways for a target molecule. osu.edu | Ensure that the most promising computationally designed derivatives are synthetically feasible. |

Role of this compound and its Analogues in Chemical Biology Tools

Beyond direct therapeutic applications, the this compound scaffold can be developed into sophisticated chemical biology tools to probe biological systems. nih.gov By modifying the core structure with specific functional groups, it can be converted into chemical probes for target identification and validation.

A key future direction is the development of photoaffinity labeling (PAL) probes . nih.govrsc.org This involves incorporating a photoreactive group and a reporter tag into the molecule. The general design of such a probe includes three key components: nih.gov

Affinity Unit: The this compound structure itself, which provides the binding affinity and specificity for its protein target(s).

Photoreactive Moiety: A small, chemically stable group, such as a diazirine or aryl azide, is appended to the molecule. enamine.net Upon irradiation with UV light, this group forms a highly reactive species that covalently crosslinks the probe to its binding partner. rsc.org

Reporter Tag: A tag, such as biotin (B1667282) or a clickable alkyne group, is also included. nih.gov After photocrosslinking, this tag allows for the enrichment and subsequent identification of the labeled protein using techniques like mass spectrometry. enamine.net

By creating a library of such probes based on the this compound scaffold, researchers could identify its direct molecular targets within complex biological samples like cell lysates or even in live cells. enamine.net This approach would provide definitive evidence of its mechanism of action and could uncover previously unknown biological functions. rsc.org

Q & A

Q. What are the established synthetic routes for 1-(Diethylamino)cyclohexanecarboxamide, and how do reaction conditions impact yield?

- Methodological Answer : The compound can be synthesized via two primary routes:

- Route 1 : Cyclohexanecarbonyl chloride (derived from cyclohexanecarboxylic acid and thionyl chloride) is reacted with diethylamine in anhydrous benzene under reflux. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of carbonyl chloride to amine) and exclusion of moisture .

- Route 2 : Methyl cyclohexanecarboxylate undergoes aminolysis with diethylamine in the presence of trimethylaluminum. This method avoids hazardous chloride intermediates but requires careful temperature control (60–70°C) to prevent side reactions .

- Characterization : Confirm product purity via -NMR (amide proton at δ 6.2–6.5 ppm) and -NMR (carbonyl signal at ~170 ppm) .

Q. Which analytical techniques are most reliable for structural elucidation and purity assessment?

- Methodological Answer :

- Spectroscopy :

- IR Spectroscopy : Identify the amide C=O stretch (~1650 cm) and N–H bending (1550–1600 cm) .

- NMR : Use -NMR to resolve diethylamino protons (δ 1.0–1.2 ppm for CH, δ 2.4–2.6 ppm for N–CH) and -NMR for cyclohexane ring carbons (δ 20–35 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (calculated for CHNO: 198.17 g/mol) .

Advanced Research Questions

Q. How can HPLC-UV methods be optimized for quantifying this compound in biological matrices?

- Methodological Answer :

- Derivatization : React with 4-(diethylamino)benzaldehyde (DEAB) under acidic conditions (pH 3–4) to form a UV-active Schiff base, enhancing detection sensitivity at 280 nm .

- Validation : Assess linearity (0.1–50 µg/mL), intra-day precision (<5% RSD), and recovery (>90% in serum) using spiked samples .

- Chromatographic Conditions : Use a C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (acetonitrile:water, 60:40 v/v) at 1 mL/min .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., apoptosis induction vs. inactivity)?

- Methodological Answer :

- Assay Standardization : Compare studies using identical cell lines (e.g., HeLa or MCF-7) and apoptosis markers (e.g., caspase-3 activation). Discrepancies may arise from differences in incubation time (24 vs. 48 hours) or serum content in media .

- Purity Verification : Reanalyze compounds via HPLC to rule out impurities (e.g., residual solvents or unreacted intermediates) that may confound results .

- Stereochemical Considerations : Evaluate enantiomeric purity, as the cyclohexane ring’s chair conformation may influence receptor binding .

Q. How does the diethylamino group influence pharmacokinetic properties compared to dimethyl or unsubstituted analogs?

- Methodological Answer :

- Lipophilicity : Measure logP values (e.g., shake-flask method) to demonstrate increased membrane permeability relative to N,N-dimethyl analogs. The diethyl group raises logP by ~0.5 units, enhancing blood-brain barrier penetration .

- Metabolic Stability : Conduct hepatic microsome assays (human or rat) to compare oxidative degradation rates. The bulky diethyl group reduces CYP450-mediated metabolism compared to smaller alkyl substituents .

Q. What challenges arise in crystallizing this compound for X-ray diffraction studies?

- Methodological Answer :

- Crystallization Issues : The cyclohexane ring’s conformational flexibility and hygroscopicity of the amide group complicate crystal lattice formation.

- Solutions : Use slow evaporation in a mixed solvent system (e.g., dichloromethane:hexane, 1:3) at 4°C. Add molecular sieves to control humidity and promote single-crystal growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.